
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in the field of scientific research. FFMB is a fluorinated benzamide derivative that has shown promising results in various biological applications.
科学的研究の応用
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential in various biological applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
作用機序
The mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound exerts its biological effects by binding to specific targets in cells. This compound has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function. This disruption leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to bind to beta-amyloid, a protein involved in the formation of amyloid-beta plaques in Alzheimer's disease, and prevent its aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of cancer cells by disrupting microtubule assembly. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons.
実験室実験の利点と制限
One of the main advantages of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is its potent biological activity against cancer cells and neurodegenerative diseases. This compound has also been shown to have a high selectivity for its targets, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. This compound is also a relatively new compound, and more research is needed to fully understand its biological effects and potential applications.
将来の方向性
There are several future directions for research on 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more water-soluble derivatives of this compound to improve its usability in experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biology and medicine.
合成法
The synthesis of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves the reaction of 3-fluoro-2-methylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. This synthesis method is straightforward and has been optimized for high yield and purity.
特性
| 697229-73-5 | |
分子式 |
C14H11F2NO |
分子量 |
247.24 g/mol |
IUPAC名 |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
InChIキー |
OOCQIFMOKOOBIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
正規SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


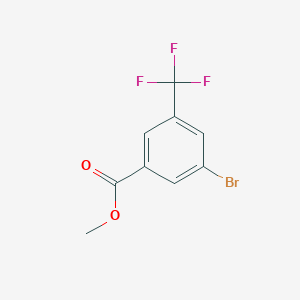
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
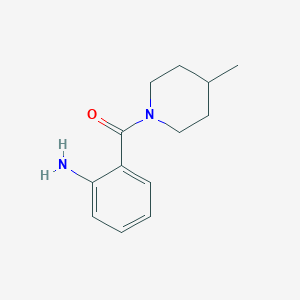
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
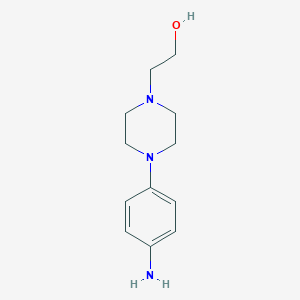
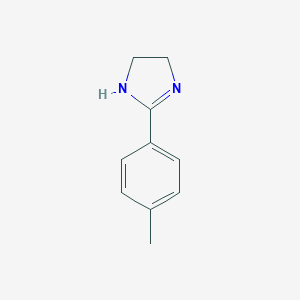
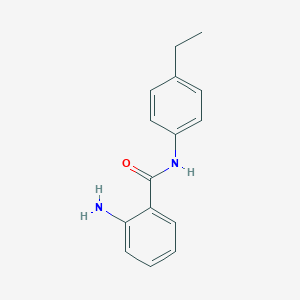

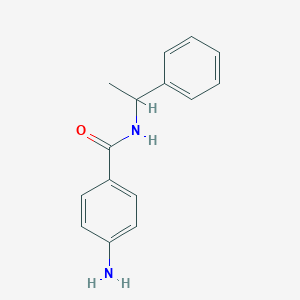
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
